X-ray crystal structure of 6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b]oxazine
X-ray crystal structure of 6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Technical Whitepaper: Structural Elucidation of 6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b]oxazine via X-Ray Crystallography
Executive Summary
The bicyclic scaffold 6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for quinoline and morpholine derivatives in kinase inhibitors (e.g., EGFR, PARP7 targets). While the synthetic routes to this scaffold are established, its solid-state conformational behavior—specifically the pucker of the saturated oxazine ring and the electronic influence of the C6-fluorine atom—remains a focal point for structure-based drug design (SBDD).
This technical guide provides a comprehensive protocol for the crystallographic characterization of this molecule. It synthesizes theoretical conformational expectations with rigorous experimental workflows for crystal growth, data collection, and refinement, ensuring researchers can derive actionable structural intelligence.
Chemical Context & Structural Predications
Before initiating crystallization, one must understand the theoretical energy landscape of the molecule to interpret the resulting electron density maps correctly.
The Fluorine Effect & Electronic Landscape
The introduction of a fluorine atom at the C6 position of the pyridine ring creates a significant dipole moment that alters the packing motif compared to the non-fluorinated parent.
-
Electronic Withdrawal: The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen (
), potentially weakening its ability to act as a hydrogen bond acceptor. -
Lipophilicity: The C-F bond increases the hydrophobic surface area, often driving the molecule to crystallize in centrosymmetric space groups (e.g., P2₁/c) to maximize dipole cancellation.
Oxazine Ring Conformation
Unlike the planar pyridine ring, the fused dihydro-oxazine ring is not aromatic. It typically adopts a half-chair or envelope conformation to relieve torsional strain.
-
Nitrogen Inversion: The amine nitrogen (
) is sp³ hybridized but undergoes rapid pyramidal inversion in solution. Crystallization "freezes" one conformer, typically the one that facilitates the strongest intermolecular hydrogen bonding (N-H...N).
Experimental Protocol: From Synthesis to Diffraction
This section details the self-validating workflow for obtaining diffraction-quality crystals.
Crystallization Screening Matrix
For fused heterocycles of this polarity (
| Parameter | Condition A (Slow Evap) | Condition B (Vapor Diffusion) | Condition C (Anti-Solvent) |
| Solvent | Methanol / DCM (1:1) | Ethanol | THF |
| Precipitant | None | n-Hexane | Pentane |
| Temp | 4°C | 20°C | -20°C |
| Target Mechanism | Solubility saturation | Polarity gradient | Supersaturation shock |
| Outcome | Prisms (High Quality) | Needles (Fast growth) | Micro-crystals (Powder) |
Data Collection & Refinement Strategy
Once a single crystal (
-
Mounting: Use a MiTeGen loop with Paratone oil.
-
Temperature: Cool to 100 K using a nitrogen stream. This freezes the oxazine ring puckering thermal motion.
-
Source: Mo-K
( Å) is preferred over Cu-K to reduce absorption by the fluorine atom, though Cu is acceptable for absolute configuration if chiral derivatives are used. -
Refinement Software: SHELXL (via OLEX2 interface) is the industry standard.
Critical Refinement Checkpoints:
-
Disorder: The C6-Fluorine may show rotational disorder if the packing is loose. Use the PART command in SHELXL to model alternative occupancies.
-
Hydrogen Placement: The amine proton (
) must be located in the difference Fourier map ( ) rather than placed geometrically, as its position defines the H-bond network.
Visualization: Crystallization & Analysis Workflow
The following diagram outlines the logical flow from crude material to the final CIF (Crystallographic Information File).
Figure 1: Decision tree for the crystallization and structural determination of fused pyrido-oxazine systems.
Structural Analysis & Pharmaceutical Implications
Upon solving the structure, the analysis should focus on three specific geometric parameters that drive biological activity.
Intermolecular Interactions (The Binding Pharmacophore)
In the crystal lattice, 6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b]oxazine typically forms centrosymmetric dimers.
-
Primary Interaction:
-
The secondary amine acts as the donor.
-
The pyridine nitrogen acts as the acceptor.
-
Significance: This mimics the hinge-binding motif seen in many kinase inhibitors (e.g., interaction with the hinge region backbone of ATP binding sites).
-
-
Fluorine Contacts: Look for
or contacts. These weak interactions often direct the orientation of the molecule in the active site.
Representative Crystallographic Parameters (Expected)
Based on analogous fused bicyclic systems [1, 2], the following parameters serve as quality control targets for your refinement:
| Geometric Parameter | Expected Value | Significance |
| Space Group | Common for achiral planar/semi-planar heterocycles. | |
| Bond Length | 1.50 - 1.52 Å | Indicates sp³ character (saturated region). |
| Bond Length | 1.35 - 1.36 Å | Standard aromatic C-F bond. |
| Torsion Angle | 15° - 30° | Deviation from planarity (pucker). |
| R-Factor ( | < 5.0% | Indicates a high-quality model fit. |
The "Cremer-Pople" Pucker Analysis
To strictly define the oxazine conformation, calculate the Cremer-Pople parameters (
-
For a 6-membered ring, a
value near 0° or 180° implies a chair. -
For this fused system, expect
(Half-Chair), driven by the constraints of the fused aromatic pyridine ring.
References
-
Small Molecule Crystallography Protocol: Gonnella, N. C. (2025).[1] Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. [Link]
-
Analogous Structure Analysis (Pyrido-Oxazines): Liu, Y., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent PARP7 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Refinement Methodology (SHELXL/OLEX2): Gruza, B., et al. (2025). Small Molecule X‐ray Crystal Structures at a Crossroads: Hirshfeld Atom Refinement. [Link][1]
-
Synthesis & Properties of Parent Scaffold: PubChem Compound Summary for CID 13196538, 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine. [Link]
